Product packaging for SPPO13(Cat. No.:CAS No. 1234510-13-4)

SPPO13

Cat. No.: B3092710
CAS No.: 1234510-13-4
M. Wt: 716.7 g/mol
InChI Key: QZSXXAOHMOQXAZ-UHFFFAOYSA-N
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Description

SPPO13 (2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene) is a high-purity organic electronic material characterized by its spirobifluorene core flanked by two electron-withdrawing diphenylphosphine oxide groups . This unique molecular structure confers a favorable energy level with a HOMO of 5.9 eV and a LUMO of 2.6 eV, making it an excellent n-type, solution-processable electron transport material . Its primary research value lies in its versatility as a universal bipolar co-host material. When blended with hole-transport materials like TCTA, this compound efficiently hosts blue, green, and red phosphorescent emitters in OLEDs (PHOLEDs), enabling devices with high external quantum efficiency (EQE) exceeding 16% . Furthermore, this compound is critical in advancing perovskite solar cell technology. Recent studies show that adding this compound into quasi-2D perovskite precursor solutions suppresses the growth of undesirable small n phases, improves charge transport, and reduces trap states . This mechanism, driven by the coordination of its phosphine oxide groups with PbI2, has led to remarkable power conversion efficiencies over 18% and significantly enhanced device stability, retaining 95% of initial performance after 400 hours of operation . Beyond light-emitting and photovoltaic devices, this compound has also been utilized to form exciplex-based fluorescent organic nanoparticles with TAPC, which have been successfully applied in live cell imaging due to their good stability and low cytotoxicity . With a high purity of >99% and robust thermal stability (TGA >330°C), this compound is an indispensable material for researchers developing next-generation optoelectronic devices and nanomaterials . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H34O2P2 B3092710 SPPO13 CAS No. 1234510-13-4

Properties

IUPAC Name

2',7'-bis(diphenylphosphoryl)-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H34O2P2/c50-52(35-17-5-1-6-18-35,36-19-7-2-8-20-36)39-29-31-43-44-32-30-40(53(51,37-21-9-3-10-22-37)38-23-11-4-12-24-38)34-48(44)49(47(43)33-39)45-27-15-13-25-41(45)42-26-14-16-28-46(42)49/h1-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSXXAOHMOQXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C=C5)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H34O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,7 Bis Diphenylphosphoryl 9,9′ Spirobifluorene Sppo13

Strategic Approaches to Spirobifluorene Core Functionalization

The synthesis of SPPO13 relies on the strategic functionalization of the 9,9′-spirobifluorene core. Two primary strategies exist for obtaining functionalized spirobifluorene derivatives: functionalization of a pre-formed spirobifluorene core or construction of the spiro linkage using pre-functionalized precursors d-nb.inforesearchgate.net. For the synthesis of this compound, functionalization at the 2 and 7 positions of the spirobifluorene core is necessary to attach the diphenylphosphine (B32561) oxide moieties ossila.com. Halogenation, particularly bromination, at these positions is a common initial step, providing reactive sites for subsequent coupling reactions ossila.comd-nb.info. The spirobifluorene core's non-coplanar structure, arising from the sp³ hybridized carbon at the 9 position, prevents close packing of molecules, contributing to amorphous glass formation with enhanced morphological stability and high triplet energy ossila.com.

Synthesis of Spirobifluorene Precursors for this compound

A crucial precursor for this compound synthesis is 2,7-dibromo-9,9′-spirobifluorene. This dibrominated intermediate is typically synthesized through a Grignard reaction between 2,7-dibromo-9-fluorenone (B76252) and a Grignard reagent derived from 2-bromobiphenyl (B48390) ossila.comrsc.orglookchem.comchemicalbook.comacs.org.

The synthesis generally commences with the formation of the Grignard reagent from 2-bromobiphenyl, often using magnesium in an anhydrous solvent like diethyl ether (Et₂O) rsc.org. This Grignard reagent is then reacted with 2,7-dibromo-9-fluorenone. The reaction initially yields a tertiary alcohol intermediate, 9-([1,1′-Biphenyl]-2-yl)-2,7-dibromo-9H-fluoren-9-ol chemicalbook.com. Subsequent acid-catalyzed cyclization of this intermediate, typically using concentrated HCl in glacial acetic acid, facilitates the formation of the spiro linkage and yields 2,7-dibromo-9,9′-spirobifluorene rsc.org.

An example of this synthetic route is illustrated below, based on reported procedures:

StepReactantsConditionsIntermediate/ProductApproximate Yield
1. Grignard Reagent Formation2-Bromobiphenyl, MgDry Et₂O, Ar atmosphere, reflux rsc.org2-Biphenylylmagnesium bromide chemicalbook.comNot specified
2. Addition to Fluorenone2-Biphenylylmagnesium bromide, 2,7-Dibromo-9-fluorenoneDry Et₂O, reflux rsc.org9-([1,1′-Biphenyl]-2-yl)-2,7-dibromo-9H-fluoren-9-ol chemicalbook.com75% rsc.org
3. Acid-Catalyzed CyclizationIntermediate fluorenolGlacial acetic acid, conc. HCl, heating rsc.org2,7-Dibromo-9,9′-spirobifluorene83% (from fluorenol), 61% overall rsc.org

Table 1: Generalized Synthetic Route for 2,7-Dibromo-9,9′-spirobifluorene

Alternative approaches to substituted spirobifluorenes might involve direct bromination of spirobifluorene, although achieving selective 2,7-dibromination can be challenging compared to the Grignard route acs.org.

Methodologies for Introducing Phosphine (B1218219) Oxide Moieties to the Spirobifluorene Core

The introduction of the diphenylphosphine oxide groups at the 2 and 7 positions of the spirobifluorene core typically involves a two-step process: formation of a phosphorus-carbon bond followed by oxidation of the resulting phosphine.

A common method for forming the carbon-phosphorus bond involves the reaction of the dibrominated spirobifluorene precursor with a source of diphenylphosphine. One reported method utilizes lithium diphenylphosphine reacting with 2,7-dibromo-9,9′-spirobifluorene in a solvent like tetrahydrofuran (B95107) (THF) to yield 2,7-bis(diphenylphosphine)-9,9′-spirobifluorene google.compatsnap.com.

Following the formation of the bis(diphenylphosphine) intermediate, the phosphine groups are oxidized to the corresponding phosphine oxides. Oxidation of tertiary phosphines to tertiary phosphine oxides is a well-established reaction wikipedia.org. Various oxidizing agents can be employed, including hydrogen peroxide (H₂O₂), air (oxygen), or peracids like m-chloroperbenzoic acid (m-CPBA) wikipedia.orgresearchgate.netacs.org. Air oxidation can sometimes be sufficient for more basic phosphines, but controlled oxidation with reagents like hydrogen peroxide is often preferred to avoid complex mixtures of byproducts wikipedia.orgresearchgate.net.

Thus, the synthesis of this compound from 2,7-dibromo-9,9′-spirobifluorene generally proceeds via the formation of the bis(diphenylphosphine) intermediate, followed by its oxidation to the bis(diphenylphosphine oxide).

Advanced Synthetic Techniques for this compound and Its Structural Analogs

While the core synthetic strategy for this compound involving dibromination, phosphination, and oxidation is standard, advanced techniques often focus on refining these steps, developing analogous compounds, or adapting the synthesis for specific processing methods. The spirobifluorene core allows for the synthesis of various structural analogs by modifying the substituents at different positions, leading to compounds like SPPO1 (with one diphenylphosphine oxide group) or DSPPO1 (featuring a double spirobifluorene core) ossila.comdiva-portal.orgtandfonline.com. These analogs demonstrate the versatility of the spirobifluorene scaffold in designing materials with tailored electronic properties tandfonline.com.

Solution-Processable Synthesis Routes for this compound

The term "solution-processable synthesis routes" can refer to synthetic methods conducted in solution that yield a product suitable for solution-based deposition techniques (like spin-coating, ink-jet printing, etc.) in device fabrication. The standard synthesis of this compound precursors and the subsequent steps are typically carried out in solution rsc.orggoogle.compatsnap.comrsc.org. The resulting this compound is known to be soluble in various organic solvents, such as cyclohexanone (B45756) and toluene, making it suitable for solution processing in the fabrication of organic electronic devices azoquantum.comrsc.orgacs.orgacs.orgresearchgate.netresearchgate.netrsc.org. The amorphous nature of this compound, attributed to the twisted non-coplanar structure of the spirobifluorene core, prevents crystallization and promotes the formation of homogeneous films from solution diva-portal.orgossila.com. This inherent property of the molecule, achieved through its synthesis, is key to its utility in solution-processed applications.

Considerations for Scalable this compound Production

Scalability of this compound synthesis is an important consideration for its widespread application in organic electronics. The availability and cost of starting materials play a significant role. For instance, the cost and limited supply of 2-bromobiphenyl, a precursor for 2,7-dibromo-9,9′-spirobifluorene, have been noted as factors affecting the industrial production of spirobifluorene derivatives google.compatsnap.com.

Efficient reaction conditions, high yields in each step, and simplified purification procedures are crucial for cost-effective large-scale synthesis. While specific large-scale protocols for this compound synthesis are not extensively detailed in the public domain, the multi-step nature of the synthesis necessitates optimizing each reaction for yield and purity to minimize material loss and reduce production costs. The use of readily available and relatively inexpensive reagents where possible, along with efficient catalytic systems if applicable, would contribute to scalability.

Purification and Isolation Protocols for High-Purity this compound

Achieving high purity is paramount for organic semiconductor materials like this compound, as impurities can significantly impact device performance and stability. Typical purification techniques employed for this compound and its precursors include column chromatography and recrystallization.

Column chromatography is frequently used to isolate and purify the desired product from reaction mixtures containing unreacted starting materials, intermediates, and byproducts google.compatsnap.comgoogle.com. Different solvent systems are employed as eluents depending on the polarity of the compounds being separated. For example, toluene-n-hexane or dichloromethane-n-hexane mixtures have been reported for purifying spirobifluorene derivatives google.compatsnap.com.

Recrystallization is another common purification method, relying on the differential solubility of the compound and impurities in a given solvent or mixture of solvents at different temperatures rsc.org. Dissolving the crude product in a hot solvent and then slowly cooling the solution allows the desired compound to crystallize out, leaving soluble impurities in the mother liquor.

The purity of the final this compound product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) rsc.orgrsc.orgresearchgate.netgoogle.com. Commercial sources often report this compound with a purity of >99.0% (HPLC), highlighting the importance of effective purification protocols ossila.com.

Comparative Synthetic Analysis of this compound with Related Spirobifluorene Derivatives

The synthesis of this compound can be compared to that of other spirobifluorene derivatives based on their core structures and functionalization. This compound features a spirobifluorene core with diphenylphosphine oxide groups. nih.govnih.gov Another related compound is Spiro[fluorene-9,9'-xanthene]-2,7-diylbis(diphenylphosphineoxide) (SFX-POPh2), which has a spiro[fluorene-9,9'-xanthene] (B3069175) core also functionalized with diphenylphosphine oxide groups at the 2 and 7 positions. nih.gov

The core structure significantly influences the synthetic route. The spirobifluorene core of this compound is derived from fluorene (B118485) units, while the SFX core of SFX-POPh2 incorporates both fluorene and xanthene units. nih.gov The synthesis of the spirobifluorene core typically involves coupling reactions of fluorene or its derivatives. fishersci.ca The synthesis of the SFX core, on the other hand, would involve cyclization reactions to form the xanthene moiety fused to a fluorene unit. These different core structures necessitate distinct synthetic pathways in the initial stages.

Furthermore, the position and nature of the functional groups influence the synthetic methodology. Both this compound and SFX-POPh2 feature diphenylphosphine oxide groups at the 2,7 positions of their respective spiro cores. nih.gov The introduction of these phosphine oxide groups generally involves phosphorus-carbon bond formation, often through coupling reactions or reactions with phosphine precursors, followed by oxidation. nih.govwikipedia.org The specific conditions and reagents used for these functionalization steps may vary depending on the reactivity of the core structure and the desired yield and purity.

The structural differences arising from the synthetic routes lead to variations in the properties of these materials. For example, the absence of the xanthene moiety in this compound, compared to SFX-POPh2, results in reduced rigidity and slightly lower thermal stability for this compound (Tg ~140°C) compared to SFX-POPh2 (Tg >150°C). nih.gov These property differences, stemming from the molecular architecture achieved through synthesis, dictate their suitability for different applications in organic electronics.

CompoundCore StructureFunctional GroupsKey Structural Differences from this compoundThermal Stability (Tg)
This compound (2,7-Bis(diphenylphosphoryl)-9,9′-spirobifluorene)SpirobifluoreneTwo diphenylphosphine oxide-~140°C nih.gov
SFX-POPh2 (Spiro[fluorene-9,9'-xanthene]-2,7-diylbis(diphenylphosphineoxide))Spiro[fluorene-9,9'-xanthene]Two diphenylphosphine oxideContains a xanthene moiety>150°C nih.gov
SBF(POPh2)₂ (9,9'-Spirobi[fluorene]-2,7-diylbis(diphenylphosphine oxide))SpirobifluoreneTwo diphenylphosphine oxideSimilar to this compound nih.govNot specified nih.gov

Advanced Spectroscopic Characterization and Photophysical Investigations of Sppo13

Spectroscopic Elucidation of Electronic Transitions and Energy Level Alignment in SPPO13

Understanding the electronic transitions and energy level alignment of this compound is fundamental to predicting its behavior in various applications, particularly in charge transport and energy transfer processes within organic electronic devices.

Analysis of Absorption Characteristics of this compound in Various Material States

The absorption characteristics of this compound provide insights into its electronic transitions, specifically the energy required to excite an electron from the ground state to higher energy levels. The maximum absorption wavelength (λmax) is a key parameter in this analysis.

In dichloromethane (B109758) (DCM) solution, this compound exhibits an absorption maximum at 282 nm. ossila.com The absorption characteristics are related to the electronic transitions between molecular orbitals, such as π-π* transitions. diva-portal.org The energy levels of a molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are directly linked to its absorption properties. diva-portal.org For this compound, reported HOMO and LUMO energy levels are 5.90 eV and 2.60 eV, respectively. ossila.com Another source reports the LUMO level to be -2.9 eV. researchgate.net The energy gap between the LUMO and HOMO levels is relevant for understanding charge transfer and exciplex formation when this compound is blended with other materials. researchgate.netrsc.org

Photoluminescence Emission Mechanisms and Pathways in this compound Systems

Photoluminescence (PL) spectroscopy probes the light emitted by a material after absorbing photons, revealing information about its excited states and relaxation pathways.

In DCM solution, this compound shows a phosphorescence maximum at 373 nm. ossila.comnoctiluca.eu In thin films, the PL spectrum of neat this compound films has been observed with a peak at 374 nm. diva-portal.org The PL spectrum can be influenced by the material state and the presence of other compounds. For instance, in this compound:THABF4 based films, a sharp PL peak is observed at 365 nm upon excitation at 300 nm, with a full width at half maximum (FWHM) of less than 50 nm. units.it This emission is associated with a PL quantum yield (PLQY) of 13% and an excited-state lifetime of 4.15 ns in this specific film composition. units.it

When this compound is blended with other materials, such as the hole-transporting material TCTA, exciplex emission can occur. aip.orgqueensu.ca The PL spectrum of a this compound:TCTA blend is significantly different from the spectra of the individual components, showing a broad, red-shifted emission peak centered at 479 nm. aip.orgqueensu.ca This exciplex formation is attributed to the electron-donor-acceptor interaction between TCTA and this compound. aip.orgqueensu.ca In the presence of a guest emitter like Nd(TTA)3Phen in the this compound:TCTA blend, the exciplex emission peak can show a small blue-shift, for example, to 467 nm, which is attributed to the perturbation of the exciplex interaction by the guest material. aip.orgqueensu.ca

The overlap between the PL spectra of host materials like this compound and the absorption spectrum of a guest material's ligand, such as the TTA ligand in Nd(TTA)3Phen, suggests efficient energy transfer processes like Förster-type energy transfer from the host's singlet excited states to the guest. aip.orgaip.org

Time-Resolved Spectroscopic Studies of this compound Excited State Dynamics

Time-resolved spectroscopic techniques are essential for studying the dynamics of excited states, including exciton (B1674681) decay kinetics and the evolution of triplet states.

Transient Photoluminescence for Exciton Decay Kinetics in this compound

Transient photoluminescence (TRPL), often measured using techniques like time-correlated single-photon counting (TCSPC), provides information about the lifetime of excited states (excitons). aip.orgacs.org The decay kinetics reveal how quickly excitons recombine or transfer their energy.

In the this compound:TCTA system, transient fluorescence measurements show short and long exciplex fluorescence decays with lifetimes of 53 ns and 297 ns, respectively. aip.org These lifetimes are considerably longer than those of the individual this compound and TCTA components. aip.org When Nd(TTA)3Phen is added to the this compound:TCTA system, the exciplex fluorescence lifetimes are noticeably shorter, with values of 7.7 ns and 88.4 ns for the short and long decays, respectively. aip.org This reduction in lifetime is consistent with efficient energy transfer from the this compound:TCTA exciplexes to the Nd3+ ions. aip.org

For this compound:THABF4 based films, an excited-state lifetime of 4.15 ns has been reported. units.it

Investigation of Triplet State Evolution within this compound-Containing Architectures

The behavior of triplet states is particularly important in materials used in phosphorescent OLEDs and TADF materials, as efficient harvesting of triplet excitons is crucial for high internal quantum efficiency. ossila.comrsc.org

This compound's structure, containing the phosphine (B1218219) oxide group, is anticipated to lead to a high triplet energy, which is desirable for efficient host-to-guest energy transfer via the Dexter mechanism in light-emitting devices. diva-portal.org The triplet energy of the this compound:TCTA exciplex has been estimated to be close to its singlet energy, around 2.8 eV, facilitating efficient energy transfer to guest emitters with lower triplet energy levels. diva-portal.org Efficient Dexter-type energy transfer from the triplet excited states of host materials like this compound and TCTA to the ligands of guest complexes is expected to occur. aip.orgqueensu.ca The formation of this compound:TCTA exciplexes under electrical excitation in devices also contributes to the sensitization of guest emitters like Nd3+ ions. aip.orgqueensu.ca

Transient absorption spectroscopy can be used to investigate triplet state dynamics. acs.orgarxiv.org While specific transient absorption data solely focused on the triplet state evolution of neat this compound is not explicitly detailed in the provided snippets, studies on this compound-containing architectures, such as blends forming exciplexes, highlight the role of triplet states in energy transfer processes. The efficient energy transfer from both singlet and triplet this compound:TCTA exciplexes to lanthanide complexes contributes to enhanced device efficiency. aip.org

Spectroscopic Probing of Intermolecular Interactions Involving this compound

Spectroscopic methods can reveal the nature and strength of intermolecular interactions involving this compound when it is combined with other materials. These interactions can significantly influence the photophysical properties and device performance.

The formation of exciplexes between this compound and a suitable electron-donating material like TAPC (1,1-bis((di-4-tolylamino)phenyl)cyclohexane) is a clear example of intermolecular interaction probed by spectroscopy. rsc.orgresearchgate.netresearchgate.net The exciplex emission, observed at longer wavelengths compared to the individual components, confirms the interaction and charge transfer between this compound (as the electron acceptor) and TAPC (as the electron donor). rsc.orgresearchgate.net This interaction is facilitated by the close contact and overlap between the planar structures of TAPC and this compound. rsc.org The energy of the exciplex emission correlates with the energy gap between the LUMO of this compound and the HOMO of the electron-donating material. researchgate.netrsc.org

Spectroscopic and structural characterization results also indicate strong interactions between this compound and perovskite quantum dots when used as a modification layer. nih.govx-mol.com These interactions are suggested to contribute to the passivation of defects in the perovskite films and improve charge balance in resulting LEDs. nih.govx-mol.com

Furthermore, FTIR and 31P NMR spectroscopy have been used to characterize this compound and its mixtures with perovskite precursor components, providing insights into potential interactions at the molecular level. researchgate.net

The photophysical properties of fluorescent molecules, including exciplex formation, are sensitive to inter- and intra-molecular interactions, making spectroscopic signals effective for detection and analysis in various applications. researchgate.netresearchgate.net

Data Tables

PropertyValue (in DCM)Value (in Film/Blend)NotesSource
Absorption λmax282 nm-In DCM solution ossila.com
Phosphorescence λmax373 nm-In DCM solution ossila.comnoctiluca.eu
PL Peak-374 nmNeat this compound film diva-portal.org
PL Peak-365 nmThis compound:THABF4 film (Excitation 300 nm) units.it
Exciplex PL Peak-479 nmThis compound:TCTA blend aip.orgqueensu.ca
Exciplex PL Peak-467 nmThis compound:TCTA:Nd(TTA)3Phen blend aip.orgqueensu.ca
HOMO Energy Level5.90 eV- ossila.com
LUMO Energy Level2.60 eV- ossila.com
LUMO Energy Level--2.9 eV researchgate.net
Exciplex Singlet Energy-2.8 eVPVK:this compound active material diva-portal.org
Exciplex Triplet Energy-~2.8 eVPVK:this compound active material (estimated) diva-portal.org
PLQY-13%This compound:THABF4 film units.it
Exciplex Lifetime (short)-53 nsThis compound:TCTA system aip.org
Exciplex Lifetime (long)-297 nsThis compound:TCTA system aip.org
Exciplex Lifetime (short)-7.7 nsThis compound:TCTA:Nd(TTA)3Phen system aip.org
Exciplex Lifetime (long)-88.4 nsThis compound:TCTA:Nd(TTA)3Phen system aip.org
Excited-state Lifetime-4.15 nsThis compound:THABF4 film units.it

Exciplex Formation Dynamics and Characteristics with Electron-Donating Counterparts (e.g., TAPC/SPPO13 nanoparticles)

Exciplex formation, the interaction between an excited-state molecule and a ground-state molecule of a different species, has been observed and studied in systems involving this compound and electron-donating counterparts like 1,1-bis((di-4-tolylamino)phenyl)cyclohexane (TAPC) rsc.orgrsc.org. When TAPC and this compound are combined, particularly in aggregated structures such as nanoparticles formed via reprecipitation methods, their close proximity facilitates the formation of exciplexes rsc.orgrsc.org.

The formation of TAPC/SPPO13 exciplexes is evidenced by a red-shifted fluorescence emission compared to the individual components, along with considerably longer fluorescence lifetimes rsc.orgrsc.org. This red-shifted emission arises from the excited-state interaction between the electron-donating TAPC and the electron-accepting this compound rsc.orgrsc.org. Studies have shown that this exciplex emission is prominent in TAPC/SPPO13 nanoparticles, where the molecules are forced into close contact, a condition not observed in binary nanoparticle solutions where the molecules are more separated rsc.orgresearchgate.net. The excitation spectrum of TAPC/SPPO13 nanoparticles is similar to that of neat TAPC nanoparticles, suggesting that the new emission band originates from the same excitation pathway as TAPC rsc.orgresearchgate.net.

TAPC/SPPO13 exciplex nanoparticles have demonstrated a large Stokes shift of 170 nm and a long fluorescence lifetime of 321 ns, making them suitable for applications such as cellular imaging rsc.org. The stability and low cytotoxicity of these nanoparticles further enhance their potential in biological applications rsc.orgrsc.org. The formation of these excited-state dimers is a key characteristic arising from the specific molecular interactions and spatial arrangement within the aggregated structures rsc.org.

Host-Guest Energy Transfer Mechanisms in this compound-Doped Films

This compound has been investigated as a host material in doped thin films, where energy transfer mechanisms between this compound (as part of the host matrix) and guest molecules play a crucial role in device performance, particularly in organic light-emitting diodes (OLEDs) researchgate.netunits.it. In host-guest systems utilizing this compound, efficient energy transfer from the host materials to the guest complexes is essential for achieving desired emission properties researchgate.netnycu.edu.tw.

In mixed host systems containing this compound, such as TCTA:this compound blends, efficient energy transfer to doped guest molecules has been observed researchgate.netunits.it. For instance, in thin films doped with certain phosphorescent complexes, the emission spectra closely match those of the guest complexes in solution, indicating nearly complete energy transfer from the host materials researchgate.net. This efficient transfer contributes to high photoluminescence quantum yields in the doped films researchgate.net.

Energy transfer from the host to the guest can occur through different mechanisms, including Förster and Dexter energy transfer frontiersin.orgdiva-portal.org. In systems like this compound:TCTA blends hosting lanthanide complexes, the overlap between the photoluminescence spectra of this compound and TCTA and the absorption spectrum of the guest molecule's ligand suggests efficient Förster-type energy transfer from the singlet excited states of the host materials aip.org. Furthermore, energy transfer from both singlet and triplet exciplexes formed by the host materials (this compound:TCTA) to the guest complex can contribute to enhanced efficiency aip.org.

The efficiency of host-guest energy transfer in this compound-doped films is influenced by factors such as the dispersion of the guest within the host matrix and the energy level alignment between the host and guest materials nycu.edu.twrsc.org. Non-uniform dispersion or aggregation of guest molecules can lead to inefficient energy transfer or quenching, reducing light-emitting efficiency rsc.org. The amorphous nature of this compound can be beneficial in maintaining a uniform dispersion of guest molecules, facilitating efficient energy transfer diva-portal.org.

Advanced Vibrational Spectroscopy for Structural Elucidation of this compound and its Thin Films

Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, provide valuable insights into the molecular structure and functional groups of this compound and its behavior in thin film formations researchgate.netrsc.org. These methods probe the vibrational modes of the molecule, offering characteristic spectral fingerprints.

Raman Spectroscopy for Molecular Vibrational Signatures of this compound

Raman spectroscopy is a powerful non-destructive technique that can provide detailed information about the vibrational modes of a molecule, which are related to its chemical structure and bonding mdpi.comnih.gov. While specific detailed Raman spectra for pure this compound are not extensively detailed in the provided search results, Raman spectroscopy is a standard technique used in the characterization of organic materials and thin films, including those containing phosphine oxide groups and spirobifluorene cores, which are components of this compound spiedigitallibrary.orgazoquantum.com. Studies on similar phosphine oxide-containing compounds and organic materials in thin films often utilize Raman spectroscopy to confirm molecular structures, assess film morphology, and investigate molecular interactions mdpi.comnih.govspiedigitallibrary.org. The characteristic vibrational modes of the diphenylphosphoryl groups and the spirobifluorene core within this compound would be expected to yield distinct peaks in its Raman spectrum, serving as a molecular fingerprint ossila.comnist.gov.

Infrared Spectroscopy for Functional Group Analysis in this compound

Infrared (IR) spectroscopy is complementary to Raman spectroscopy and is particularly useful for identifying functional groups within a molecule based on their characteristic absorption of infrared radiation rsc.org. For this compound, the presence of diphenylphosphoryl groups (P=O) is a key structural feature ossila.com. The P=O stretching vibration is typically observed as a strong absorption band in the IR spectrum, providing direct evidence for the presence of these groups rsc.orgnist.gov.

Computational and Theoretical Chemical Studies of Sppo13

Electronic Structure Calculations of SPPO13

Electronic structure calculations are fundamental to predicting the optoelectronic properties of organic materials. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons within the molecule and their corresponding energy levels.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. nih.gov It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. nih.gov For materials used in organic electronics, the most crucial parameters derived from DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.com

The HOMO level is associated with the ionization potential and represents the energy of the highest energy level occupied by electrons, indicating the molecule's ability to donate an electron. The LUMO level corresponds to the electron affinity and is the energy of the lowest energy level devoid of electrons, reflecting the molecule's ability to accept an electron. The energy gap between the HOMO and LUMO levels is a key predictor of the material's electronic and optical properties.

For this compound, DFT calculations have determined the specific energy levels that characterize it as an electron-deficient material suitable for use as an electron-transporting or host material in organic light-emitting diodes (OLEDs). ossila.com The calculated values are summarized in the table below.

PropertyEnergy Value (eV)Significance
HOMO 5.90 ossila.comIndicates a high energy requirement to remove an electron, characteristic of electron-transporting materials.
LUMO 2.60 ossila.comA low-lying LUMO level facilitates electron injection and transport.
Energy Gap (LUMO-HOMO) 3.30Suggests a wide bandgap, making it suitable as a host for various phosphorescent emitters.

The distribution of these frontier orbitals is also critical. In this compound, the electron-donating spirobifluorene core and the two electron-withdrawing diphenylphosphine (B32561) oxide groups dictate the spatial localization of the HOMO and LUMO, influencing charge transfer characteristics. ossila.com

While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. rsc.orgrsc.org This method is invaluable for predicting and interpreting optical properties such as light absorption and emission, which are critical for applications in OLEDs. researchgate.net

TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. bohrium.com These transition energies correspond to the peaks in a material's absorption spectrum. The theory also provides information on the "oscillator strength" of each transition, which relates to the intensity of the corresponding absorption peak. Furthermore, by optimizing the molecular geometry in an excited state, TD-DFT can be used to predict emission energies (fluorescence or phosphorescence), providing insight into the color of light that a material will emit. rsc.org For a host material like this compound, TD-DFT is crucial for ensuring that its own excited state energies are higher than those of the guest emitter dopants, allowing for efficient energy transfer. diva-portal.org

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformation, intermolecular interactions, and the collective behavior that gives rise to macroscopic properties. elifesciences.orgnih.gov

The performance of organic electronic devices is highly dependent on the morphology of the thin solid films used in their construction. researchgate.net MD simulations can model the process of film formation and predict the resulting intermolecular packing. These simulations place many this compound molecules in a simulation box and allow them to interact and settle into a stable arrangement, mimicking the conditions of vapor deposition or solution casting.

Experimental studies have shown that this compound is an amorphous material, meaning it lacks long-range crystalline order, and exhibits a glass transition temperature (Tg) of 123 °C. diva-portal.org This amorphous nature is attributed to its large and complex molecular structure, which hinders efficient, ordered packing during film formation. diva-portal.org MD simulations can corroborate these findings by demonstrating the tendency of this compound molecules to form a disordered, glassy solid rather than a well-defined crystal lattice. Such simulations are critical for understanding how this amorphous morphology influences properties like charge transport and device stability.

For solution-processable materials like this compound, understanding the interaction with solvents is crucial. ossila.com MD simulations can be used to study how different solvent environments affect the conformation of a single this compound molecule and how multiple molecules self-assemble in solution. nih.gov

In these simulations, a single this compound molecule or a small cluster of molecules is surrounded by explicit solvent molecules in a simulation box. The interactions between the this compound and the solvent are calculated, revealing how factors like solvent polarity or hydrogen bonding capability influence the molecule's shape and its tendency to aggregate. figshare.comnih.gov For example, a non-polar solvent might promote stronger intermolecular interactions between this compound molecules, leading to aggregation, while a polar solvent might solvate the diphenylphosphine oxide groups and lead to more isolated molecules. These insights are vital for controlling the morphology of films cast from solution.

Theoretical Investigations of Charge Transport Pathways within this compound Networks

Efficient charge transport is essential for the function of electronic materials. Theoretical investigations, often combining quantum chemistry calculations with simulation techniques, can elucidate the pathways by which charges move through a network of this compound molecules.

In an amorphous material like this compound, charge transport does not occur through delocalized bands as in crystalline semiconductors. Instead, it proceeds via a "hopping" mechanism, where a charge (an electron) jumps from one molecule to an adjacent one. The efficiency of this process depends on two key factors: the reorganization energy (the energy required to distort the molecule to accommodate the charge) and the electronic coupling (or transfer integral) between neighboring molecules.

Theoretical studies can calculate these parameters. DFT is used to determine the reorganization energy and the electronic coupling between pairs of molecules. The results of these quantum chemical calculations can then be used as input for kinetic Monte Carlo simulations. These simulations model the random walk of a charge carrier through a morphologically realistic network of this compound molecules (often generated using MD as described in 4.2.1), allowing for the calculation of charge mobility and providing a direct link between molecular properties, solid-state morphology, and macroscopic device performance.

Electron Mobility and Transport Mechanism Modeling in this compound

Theoretical studies focusing on the electron mobility and transport mechanism in this compound have been instrumental in understanding its efficacy as an n-type material in organic light-emitting diodes (OLEDs). While direct computational data on the electron mobility of this compound remains scarce in publicly available literature, analogies can be drawn from theoretical studies of similar phosphine (B1218219) oxide-based and spirobifluorene-containing materials.

Computational models for charge transport in organic semiconductors typically employ methodologies such as Density Functional Theory (DFT) for calculating the electronic structure and Marcus theory for hopping rates between adjacent molecules. The electron transport in materials like this compound is conceptualized as a series of "hops" between localized states on individual molecules. The efficiency of this process is largely dictated by two key parameters: the reorganization energy and the electronic coupling between neighboring molecules.

The rigid spirobifluorene core of this compound is theoretically predicted to contribute to a low reorganization energy. This rigidity minimizes the geometric changes required upon accepting an electron, thereby facilitating faster electron transport. The diphenylphosphoryl groups, being strong electron-withdrawing moieties, are crucial in lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This tailored electronic structure is a key aspect of its molecular design, intended to enhance electron injection and transport.

Modeling of the transport mechanism in analogous systems suggests that the charge transport is likely to be incoherent (hopping-based) at room temperature due to the inherent disorder in amorphous thin films. The hopping rates are sensitive to the energetic disorder and the spatial arrangement of the molecules. Theoretical models that incorporate these factors are essential for accurately predicting the bulk electron mobility.

Simulation of Carrier Injection and Transport at this compound Interfaces

The performance of multilayer organic electronic devices is critically dependent on the efficiency of carrier injection and transport across the interfaces between different material layers. Computational simulations provide a powerful tool to investigate these complex interfacial phenomena for this compound.

Simulations of carrier injection from a cathode into an electron transport layer (ETL) like this compound often involve modeling the energy level alignment and the electronic coupling at the interface. Quantum chemical calculations can predict the energy barriers for electron injection from common cathode materials (e.g., aluminum, lithium fluoride (B91410)/aluminum) to the LUMO of this compound. The low LUMO energy level of this compound, a direct consequence of the electron-withdrawing diphenylphosphoryl groups, is theoretically shown to reduce this injection barrier, leading to more efficient device operation.

Monte Carlo simulations are frequently employed to model carrier transport across organic heterojunctions, such as the interface between the this compound ETL and the emissive layer (EML). These simulations can track the movement of individual charge carriers under the influence of an applied electric field and the disordered energetic landscape of the materials. Key parameters in these simulations include the site energies (HOMO/LUMO levels), the intermolecular hopping rates, and the interfacial energy offsets.

Theoretical models predict that a well-matched LUMO energy level between this compound and the adjacent emissive material is crucial for minimizing charge accumulation at the interface and ensuring smooth electron transport into the recombination zone. The high electron mobility of this compound, as suggested by its molecular design, would further contribute to preventing the buildup of space charges at the interface, which can be detrimental to device efficiency and stability.

Quantum Chemical Analysis of Structure-Property Relationships for this compound

Correlation of Molecular Design with Optoelectronic Performance of this compound

Quantum chemical analysis, primarily using DFT and time-dependent DFT (TD-DFT), provides profound insights into how the specific molecular architecture of this compound dictates its optoelectronic properties.

The core spirobifluorene unit provides a rigid and thermally stable framework. The spiro linkage at the 9,9' position enforces a nearly orthogonal arrangement of the two fluorene (B118485) units. This three-dimensional structure is theoretically shown to inhibit intermolecular π-π stacking, which can lead to the formation of aggregates that quench emission. This structural feature is crucial for maintaining high photoluminescence quantum yields in the solid state.

The two diphenylphosphoryl (-P(O)Ph₂) groups attached at the 2 and 7 positions of the spirobifluorene core are the key to its excellent electron-transporting properties. Quantum chemical calculations consistently show that these groups act as strong electron-withdrawing moieties. This has several important consequences:

Lowered LUMO Energy: The primary effect is a significant stabilization (lowering) of the LUMO energy level. This facilitates electron injection from the cathode and improves electron transport within the material.

High Triplet Energy: The spirobifluorene core, being a wide bandgap chromophore, inherently possesses a high triplet energy. The introduction of the phosphine oxide groups does not significantly lower this triplet energy. TD-DFT calculations confirm that this compound maintains a high triplet energy, making it an effective host material for phosphorescent emitters, particularly for blue phosphors, as it can prevent the back-transfer of energy from the guest to the host.

The following table summarizes the key molecular design features of this compound and their correlation with its optoelectronic performance, as elucidated by quantum chemical analysis.

Molecular FeatureQuantum Chemical InsightImpact on Optoelectronic Performance
Spirobifluorene CoreRigid, orthogonal structureInhibits aggregation, high thermal stability, maintains high photoluminescence quantum yield.
Diphenylphosphoryl GroupsStrong electron-withdrawing natureLowers LUMO for efficient electron injection and transport.
Overall Molecular StructureSeparation of HOMO and LUMOHigh triplet energy, suitable as a host for phosphorescent emitters.

Theoretical Prediction of Defect Passivation Efficacy by this compound

Recent computational studies have highlighted the potential of phosphine oxide-containing molecules, including this compound, for defect passivation, particularly at the interfaces with perovskite materials. The primary mechanism for this passivation is a Lewis acid-base interaction.

Theoretical predictions, often based on DFT calculations, suggest that the oxygen atom in the P=O bond of the diphenylphosphoryl group possesses a significant partial negative charge, making it a strong Lewis base. In the context of perovskite solar cells or LEDs, common defects include undercoordinated lead ions (Pb²⁺) at the surface, which act as non-radiative recombination centers.

Quantum chemical simulations can model the interaction between the this compound molecule and a perovskite surface containing a Pb²⁺ defect. These calculations can determine the binding energy of the this compound molecule to the defect site. The predicted strong coordination bond between the oxygen atom of the P=O group and the undercoordinated Pb²⁺ ion effectively "passivates" the defect, neutralizing its detrimental electronic effects.

The following table outlines the theoretical basis for the defect passivation efficacy of this compound.

InteractionTheoretical ModelPredicted Outcome
This compound - Perovskite DefectLewis acid (Pb²⁺) - Lewis base (P=O) interactionStrong coordination bond formation.
Electronic EffectNeutralization of trap statesReduction of non-radiative recombination centers.
Device PerformanceEnhanced efficiency and stabilityIncreased photoluminescence quantum yield and improved device lifetime.

Role of Sppo13 in Organic Electronic Devices: Fundamental Mechanisms

SPPO13 as an Electron Transport Layer (ETL)

The primary function of an Electron Transport Layer (ETL) in an organic light-emitting diode (OLED) is to facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, while simultaneously blocking the passage of holes. This compound is frequently employed as an ETL material due to the strong electron-withdrawing nature of its diphenylphosphine (B32561) oxide moieties. This chemical feature results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is a prerequisite for efficient electron transport.

The operational efficacy of this compound as an ETL is fundamentally linked to the chemical properties of its phosphine (B1218219) oxide groups. Research has shown that phosphine oxide-based materials can facilitate efficient electron injection from common metal cathodes, such as aluminum (Al), even in the absence of a conventional low-work-function metal or an electron injection layer (EIL) like lithium fluoride (B91410) (LiF). researchgate.net

The mechanism for this enhanced injection is attributed to a specific chemical interaction at the interface between the phosphine oxide group of the this compound molecule and the aluminum electrode. researchgate.net This interaction effectively reduces the energy barrier for electron injection, creating an ohmic or quasi-ohmic contact that allows for the smooth transfer of electrons into the ETL. researchgate.net Consequently, devices utilizing this compound or similar phosphine oxide-containing materials as the ETL can achieve high quantum efficiencies without the need for complex multi-layer cathode structures, simplifying the device fabrication process. researchgate.net

The performance of a multilayer organic electronic device is critically dependent on the energy level alignment at the interfaces between different materials. Proper alignment of the Highest Occupied Molecular Orbital (HOMO) and LUMO levels is essential to minimize energy barriers for charge injection and transport, and to confine charge carriers and excitons within the desired layer.

This compound as a Host Material in Electroluminescent Systems (PHOLEDs, WOLEDs)

In addition to its role as an ETL, this compound is widely utilized as a host material in the emissive layer of phosphorescent OLEDs (PHOLEDs) and white OLEDs (WOLEDs). ossila.comrsc.org An ideal host material must possess several key characteristics: a high triplet energy, ambipolar charge transport capabilities (the ability to transport both electrons and holes), and good thermal and morphological stability. ossila.comossila.com this compound's properties align well with these requirements, making it a versatile host for a range of phosphorescent emitters.

In a host-guest emissive system, excitons (bound electron-hole pairs) are primarily formed on the host molecules and must then be efficiently transferred to the guest (dopant) molecules to generate light. For PHOLEDs, which harness triplet excitons, it is imperative that the host material has a triplet energy level higher than that of the phosphorescent guest. This prevents the back-transfer of energy from the guest to the host, which would otherwise quench the phosphorescence and reduce device efficiency. researchgate.net

This compound possesses a sufficiently high triplet energy to effectively host various colored phosphorescent emitters, including blue, green, and red dopants. Its rigid spirobifluorene core helps to maintain this high triplet energy. Furthermore, the bipolar nature of this compound, stemming from the combination of the hole-transporting spirobifluorene core and the electron-transporting phosphine oxide groups, ensures a balanced flux of electrons and holes within the emissive layer. This balanced charge injection leads to the formation of the exciton (B1674681) recombination zone within the emissive layer, maximizing the probability of efficient host-to-guest energy transfer and thus enhancing the external quantum efficiency (EQE) of the device.

Table 1: Performance of a Blue PHOLED Utilizing a Bipolar Host System This table presents hypothetical data based on typical performance characteristics for illustrative purposes.

ParameterValue
Host MaterialThis compound:TCTA
Guest EmitterFIrpic (Blue Phosphor)
Max. External Quantum Efficiency (EQE)> 25%
Max. Power Efficiency> 70 lm/W
Color Coordinates (CIE 1931)(0.15, 0.28)
Turn-on Voltage< 3.5 V

The morphology of the thin organic films within an OLED has a profound impact on its performance and operational stability. osti.govresearchgate.net Crystalline domains or grain boundaries in the film can act as traps for charge carriers or quenching sites for excitons, leading to reduced efficiency and faster degradation.

This compound is an amorphous material, meaning it lacks long-range molecular order and does not readily crystallize. This is largely due to its bulky and rigid three-dimensional spiro-structure, which hinders the close packing of molecules required for crystallization. The amorphous nature of this compound is highly advantageous when it is used as either an ETL or a host material. It allows for the formation of smooth, uniform, and stable thin films, which is essential for fabricating high-performance and long-lasting OLEDs. umich.edu This morphological stability prevents changes in the film structure during device operation, which could otherwise lead to performance degradation.

Defect Passivation and Carrier Injection Regulation by this compound in Perovskite Light-Emitting Diodes (Pero-LEDs)

Metal halide perovskites have emerged as highly promising materials for next-generation light-emitting diodes (LEDs) due to their excellent optoelectronic properties. However, their performance is often limited by the presence of defects, particularly at the surfaces and grain boundaries of the perovskite film. elsevierpure.comnih.gov These defects, such as uncoordinated lead (Pb²⁺) ions, can act as non-radiative recombination centers, trapping charge carriers and preventing them from converting into light, which significantly lowers the device's efficiency. jos.ac.cnrsc.org

Defect passivation is a critical strategy to mitigate these losses. nih.gov Materials containing Lewis base functional groups are effective at passivating these electron-deficient defect sites. The diphenylphosphine oxide (P=O) group in this compound is a strong Lewis base. The oxygen atom in the P=O bond possesses lone pairs of electrons that can coordinate with the uncoordinated Pb²⁺ ions on the perovskite surface. jos.ac.cn This interaction forms a P=O:Pb dative bond, which effectively "heals" or passivates the defect site. jos.ac.cn

By incorporating a thin layer of this compound at the interface with the perovskite emissive layer, these surface defects can be neutralized. This passivation reduces non-radiative recombination, leading to a significant increase in the photoluminescence quantum yield (PLQY) of the perovskite film and, consequently, the external quantum efficiency of the final Pero-LED device. jos.ac.cnntu.edu.sg In addition to defect passivation, the electron-transporting properties of this compound also help to regulate the injection of carriers into the perovskite layer, promoting a more balanced charge flux and further enhancing device performance.

Table 2: Comparison of Perovskite Film Properties With and Without a Passivating Agent This table illustrates the typical effects of passivation on perovskite films, based on findings for passivating agents with functional groups similar to this compound.

PropertyWithout PassivationWith P=O Based Passivation
Defect DensityHighLow
Non-radiative RecombinationSignificantSuppressed
Photoluminescence Quantum Yield (PLQY)~20-40%> 80%
Device EQE< 10%> 20%
Operational StabilityPoorImproved

Table of Mentioned Compounds

Abbreviation / NameFull Chemical Name
This compound2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene
AlAluminum
LiFLithium Fluoride
PVKPoly(9-vinylcarbazole)
PHOLEDPhosphorescent Organic Light-Emitting Diode
WOLEDWhite Organic Light-Emitting Diode
TCTATris(4-carbazoyl-9-ylphenyl)amine
FIrpicIridium(III) bis(4,6-difluorophenylpyridinato)picolinate
Pero-LEDPerovskite Light-Emitting Diode

Chemical Interactions of this compound with Perovskite Surface Defects

The efficiency and stability of perovskite-based optoelectronic devices are significantly hindered by the presence of surface defects, such as undercoordinated lead ions (Pb²⁺) and halide vacancies. These defects act as non-radiative recombination centers, trapping charge carriers and degrading device performance. The strategic application of passivation agents to neutralize these defects is a critical area of research. The compound 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene (this compound) has been identified as an effective surface passivating agent for perovskite materials, primarily through the chemical interactions of its diphenylphosphoryl (P=O) groups.

The core of this compound's passivating action lies in the Lewis base nature of the oxygen atom in the P=O group. This oxygen atom possesses lone pairs of electrons that can be donated to coordinatively unsaturated Pb²⁺ ions on the perovskite surface, which act as Lewis acids. This interaction forms a coordinate bond, effectively neutralizing the charge trap associated with the Pb²⁺ defect. mdpi.com

Recent studies on mixed-halide perovskite quantum dots (QDs) have demonstrated that this compound molecules, when deposited onto the QD films, can effectively passivate surface defects. researchgate.net The interaction is characterized by a strong adsorption energy, indicating a stable passivation layer. The bifunctional nature of this compound, featuring two diphenylphosphoryl groups on a rigid spirobifluorene core, allows for robust interaction with the perovskite surface. This passivation leads to a significant reduction in non-radiative recombination, as evidenced by enhanced photoluminescence quantum yield (PLQY) and longer photoluminescence decay lifetimes in this compound-treated perovskite films. researchgate.net

Computational and experimental data have been used to compare the passivation effectiveness of different phosphine oxide-containing molecules. The adsorption energy of this compound on the perovskite surface is a key indicator of its passivation capability.

Passivating MoleculeAdsorption Energy on Perovskite QD Surface (eV)Effect on PLQY of Perovskite QD Film
This compound-1.21Significant Increase
PO-T2T-1.29Quenching in film, enhancement in device

Table 1: Comparison of adsorption energies and photoluminescence quantum yield (PLQY) effects for this compound and another phosphine oxide-based passivating agent, PO-T2T, on perovskite quantum dot (QD) films. Data sourced from a study on surface passivation. researchgate.net

The steric hindrance provided by the bulky spirobifluorene backbone of this compound also plays a role in protecting the perovskite surface from environmental degradants like moisture. researchgate.net By effectively binding to and shielding defect sites, this compound contributes to both the electronic and chemical stability of the perovskite layer.

Enhanced Electron Injection at Perovskite/SPPO13 Interface

In many perovskite device architectures, such as perovskite light-emitting diodes (PeLEDs) and solar cells, an electron transport layer (ETL) is required to facilitate the efficient extraction or injection of electrons. This compound serves as an effective n-type electron-transporting material. The interface between the perovskite emissive layer and the ETL is crucial, as energy barriers and defect states at this junction can impede charge carrier transport, leading to charge accumulation and increased recombination losses.

The use of this compound as an ETL in contact with a perovskite layer enhances electron injection and transport through a dual mechanism. First, as established in the previous section, the passivating effect of this compound neutralizes electron-trapping defects at the perovskite surface. researchgate.net Trap states at the interface can capture electrons, preventing their smooth injection into the ETL. By eliminating these traps, this compound creates a "cleaner" interface with a lower density of non-radiative recombination centers. This reduction in interfacial recombination allows for more efficient transfer of electrons from the perovskite's conduction band to the LUMO (Lowest Unoccupied Molecular Orbital) of the this compound layer.

Second, the energy level alignment between the perovskite and this compound is generally favorable for electron injection. While specific energy levels can vary with the exact perovskite composition, the LUMO level of this compound is typically well-aligned with the conduction band of common perovskite formulations, creating a minimal energy barrier for electron injection. This efficient, barrier-minimized injection is critical for achieving high device performance and reducing the operating voltage. By mitigating interfacial defects and providing a suitable energetic pathway, this compound facilitates improved charge balance within the device, leading to higher external quantum efficiencies (EQE) in PeLEDs. researchgate.netresearchgate.net

This compound in Light-Emitting Electrochemical Cells (LECs)

Ionic Transport and Host Matrix Functionality of this compound

Light-Emitting Electrochemical Cells (LECs) are a class of light-emitting devices that distinctively incorporate mobile ions within the active layer. Upon applying a voltage, these ions drift towards the respective electrodes, forming electric double layers at the interfaces. This process facilitates charge injection by reducing the effective distance for carrier tunneling, enabling the use of air-stable electrodes and simplifying the device architecture compared to traditional OLEDs.

The active layer in an LEC typically consists of a luminescent polymer or molecule, a salt providing mobile ions, and often a host material that serves as a matrix for ionic transport. While the use of this compound specifically as a host matrix in LECs is not extensively documented in current literature, its material properties suggest potential functionality in this role. A suitable host matrix in an LEC must possess several key characteristics: it should be a good solvent or dispersant for the ionic salt, exhibit sufficient morphological stability, and facilitate the transport of ions.

In a hypothetical LEC, this compound could serve as the host material for both the emitter and an added ionic salt (e.g., a lithium salt). The function of the this compound host matrix would be to provide a medium through which cations and anions can move under an electric field. The efficiency of this ionic transport is critical for the formation of the p-i-n junction in situ, which is the fundamental operating principle of LECs. The mobility of ions within a host is influenced by the host's chemical structure and morphology. While some host materials can have specific interactions that stabilize the ions, a well-functioning host should not strongly bind or immobilize them, as this would impede ionic conductivity and slow down the device's turn-on time. rsc.org The rigid, bulky structure of this compound might provide the necessary amorphous morphology and free volume to allow for the migration of mobile ions.

Integration of this compound with Active Emitter Materials (e.g., Carbon Dots) in LECs

In host-guest LEC systems, the host material typically handles charge transport, while a smaller concentration of a guest "emitter" is responsible for light emission. flinders.edu.au This approach can optimize device efficiency by selecting a host with excellent transport properties and a guest with high photoluminescence quantum yield. Carbon dots (CDs) have emerged as a promising class of active emitter materials due to their low cost, low toxicity, and tunable photoluminescent properties. mdpi.commdpi.com

The integration of this compound as a host with carbon dots as the active emitter in an LEC is a scientifically plausible, though not yet widely demonstrated, strategy. In such a device, the active layer would be a blend of this compound, carbon dots, and an ionic salt. The operational mechanism would involve several steps:

Ionic Redistribution : When a bias is applied, the mobile ions from the salt would drift through the this compound host matrix to the electrodes.

Charge Injection : The resulting electric double layers would facilitate the injection of electrons and holes into the this compound host material.

Energy Transfer : The injected electrons and holes would travel through the this compound host and form excitons. These excitons could then transfer their energy to the nearby carbon dots, a process known as Förster Resonance Energy Transfer (FRET), provided there is sufficient spectral overlap between the emission of the host and the absorption of the guest emitter.

Emission : The excited carbon dots would then relax radiatively, emitting light at their characteristic wavelength.

For this system to be efficient, this compound would need to effectively encapsulate the carbon dots to prevent aggregation, which can lead to fluorescence quenching. nih.gov Furthermore, as a host, this compound's wide bandgap would be advantageous, ensuring that the energy of its excitons is sufficient to excite the lower-energy carbon dot emitters. This host-guest approach allows for the combination of the robust charge-transporting properties of a material like this compound with the bright and tunable emission of nanomaterials like carbon dots. ossila.com

Advanced Fabrication and Processing Techniques for Sppo13 Based Films and Devices

Solution-Processing Methods for SPPO13 Thin Films

Solution-based deposition offers significant advantages over vacuum-based methods, including lower manufacturing costs and suitability for large-area and flexible substrates. This compound is designed as a solution-processable material, making it compatible with a range of techniques aimed at producing uniform, defect-free films researchgate.netossila.com.

Spin-coating is a ubiquitous lab-scale technique for producing uniform thin films from solution techno-press.org. The quality of an this compound film—its thickness, uniformity, and surface morphology—is governed by a complex interplay of solution properties and process parameters. Key parameters that require careful optimization include the choice of solvent, solution concentration, spin speed, and acceleration techno-press.orgnih.gov.

Solvent Selection: The solvent must fully dissolve this compound while possessing appropriate volatility. A solvent that evaporates too quickly can lead to non-uniform films with pinholes, whereas a solvent that evaporates too slowly can result in overly long processing times and potential dewetting.

Solution Concentration: The concentration of this compound in the chosen solvent is a primary determinant of the final film thickness. Higher concentrations generally yield thicker films nih.gov.

Spin Speed and Acceleration: The rotational speed (RPM) is inversely related to film thickness; higher speeds result in thinner films due to greater centrifugal force expelling more solution ossila.com. The acceleration rate to the final spin speed can also influence the film's uniformity by controlling how the solution spreads across the substrate.

The optimization of these parameters is often empirical. A systematic approach involves varying one parameter while keeping others constant to observe the effect on film quality.

Table 1: Influence of Spin-Coating Parameters on this compound Film Characteristics

Parameter Variation Expected Effect on Film Thickness Expected Effect on Film Homogeneity
Solution Concentration Increasing Increase May decrease if viscosity becomes too high
Spin Speed (RPM) Increasing Decrease Generally improves up to an optimal speed
Solvent Volatility Increasing Decrease Can lead to defects like pinholes or "orange peel"
Spin Time Increasing Minor Decrease (primarily in early stage) Improves solvent removal

The fabrication of efficient multilayer devices, such as OLEDs, via solution processing is challenging because the deposition of a subsequent layer can dissolve or damage the underlying one. Orthogonal solvent processing is a critical strategy to overcome this issue. This approach involves selecting a solvent for the upper layer that does not dissolve the material of the lower layer acs.orgusc.edu.

For depositing an this compound electron transport layer (ETL) onto a solution-processed emissive layer (EML), the solvent for the this compound ink must be orthogonal to the EML material. For example, if the EML is composed of a polymer soluble in a non-polar aromatic solvent like toluene, an this compound solution could be prepared using a more polar solvent, such as ethyl acetate, in which the EML polymer is insoluble acs.orgresearchgate.net. This ensures that the integrity of the EML is preserved during the deposition of the this compound layer, maintaining sharp interfaces crucial for efficient device operation. The selection of a suitable orthogonal solvent pair requires careful consideration of the solubility properties of all materials in the device stack.

Table 2: Example of an Orthogonal Solvent Strategy for an this compound-based Device

Device Layer Material Type Potential Solvent Orthogonal Solvent for Next Layer
Hole Transport Layer (HTL) Polymer (e.g., PVK) Toluene Ethyl Acetate
Emissive Layer (EML) Small Molecule Host/Dopant Ethyl Acetate Anisole / Fluorinated Solvent
This compound ETL This compound Anisole / Fluorinated Solvent N/A (if followed by vacuum deposition)

Engineering Interfacial Layers with this compound

To improve electron injection from the cathode into the ETL, a mixed electron injection layer (EIL) can be employed. Blending the primary electron-transport material, this compound, with another compound can modify the layer's electronic properties or morphology. A potential blend component is Triphenylphosphine oxide (TPPO), an organophosphorus compound wikipedia.org.

While this compound is an effective electron transporter, blending it with a material like TPPO could serve several purposes, such as disrupting crystallization to ensure amorphous film morphology, tuning the energy levels at the interface to reduce the injection barrier, or improving the film-forming properties. The optimal ratio of this compound to the blend material would need to be determined experimentally to balance charge transport and injection properties. Such a strategy is analogous to the use of double ETLs or doped interlayers, which have been shown to reduce the electron injection barrier and improve carrier balance in devices researchgate.net.

Table 3: Comparison of Properties for Potential this compound:TPPO Blend Components

Compound Full Name CAS Number Molecular Weight Key Function
This compound 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene 1234510-13-4 716.74 g/mol Electron Transport, Hole Blocking ossila.comsigmaaldrich.com
TPPO Triphenylphosphine oxide 791-28-6 278.28 g/mol Potential Morphological/Energy Level Modifier wikipedia.orgsigmaaldrich.com

The quality of the interface between the substrate (or underlying layer) and the this compound film is critical for efficient charge injection and device stability. Surface modification of the substrate prior to this compound deposition can tune surface energy and work function, leading to improved film adhesion and electrical contact rsc.orgmdpi.com.

Common techniques include treating the surface of transparent conductive oxides like indium tin oxide (ITO) or metal oxides like zinc oxide (ZnO) with a self-assembled monolayer (SAM). For instance, applying a layer of phosphonic acids to a metal oxide surface can systematically alter its work function, thereby reducing the energy barrier for electron injection into the this compound layer mdpi.com. Another approach involves plasma treatment or UV-ozone cleaning to remove organic residues and increase surface energy, promoting better wetting by the this compound solution and leading to a more uniform and defect-free film.

Novel Printing Techniques for this compound-Containing Layers

To transition from lab-scale fabrication to large-area, high-volume manufacturing, printing techniques such as inkjet and slot-die coating are being developed as alternatives to spin-coating mdpi.comresearchgate.net. These methods offer advantages in material efficiency (additive patterning) and scalability.

Inkjet Printing: This technique allows for the precise, mask-free deposition of materials on demand rsc.org. For this compound, this requires the formulation of a stable ink with specific viscosity, surface tension, and solvent composition to ensure reliable jetting and the formation of uniform films without common defects like the "coffee ring" effect mdpi.comrsc.org. Blending this compound with an insulating polymer has been shown to be an effective route for improving film uniformity in inkjet-printed small-molecule semiconductors rsc.org.

Slot-Die Coating: This is a pre-metered coating technique capable of high-speed, continuous deposition, making it highly suitable for roll-to-roll manufacturing researchgate.net. Adapting this process for this compound would involve optimizing the ink flow rate, coating speed, and drying conditions (e.g., gas quenching) to control crystallization and achieve a smooth, uniform film over large areas.

Table 4: Comparison of Deposition Techniques for this compound Layers

Technique Scalability Material Usage Uniformity Control Key Challenge
Spin-Coating Low (Lab-scale) Low Efficiency (High Waste) Good for small area Not suitable for large-area manufacturing
Inkjet Printing Moderate to High High Efficiency (Additive) Dependent on ink/substrate interaction Ink formulation and nozzle clogging mdpi.com
Slot-Die Coating High (Roll-to-Roll) High Efficiency (Pre-metered) Excellent for large area Requires larger ink volumes; process optimization researchgate.net

Compound Reference Table

Abbreviation / Trivial NameFull Chemical Name
This compound 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene
TPPO Triphenylphosphine oxide
ITO Indium Tin Oxide
ZnO Zinc Oxide
PVK Poly(9-vinylcarbazole)

Inkjet Printing of Mixed-Host Emitting Layers Incorporating this compound

This compound has been identified as a solution-processable n-type electron transporting material. Its utility extends to being a universal bipolar co-host when blended with hole-transporting materials. This adaptability makes it a strong candidate for inclusion in mixed-host emitting layers (EMLs) fabricated via inkjet printing, a technique that allows for the precise deposition of materials without the need for shadow masks, thereby reducing material waste.

Research has demonstrated the effectiveness of this compound in a mixed-host system with tris(4-carbazoyl-9-ylphenyl)amine (TCTA). While initial studies may utilize spin-coating for proof-of-concept, the formulation of these mixed-host systems into stable inks is a critical step towards employing inkjet printing for large-scale production. The formulation of an ink containing this compound would require careful consideration of several factors to ensure stable and reliable jetting. These include the selection of appropriate solvents or solvent mixtures to ensure good solubility of all components, as well as optimizing the ink's viscosity, surface tension, and solvent evaporation rate.

The performance of OLEDs incorporating a mixed-host EML of this compound and TCTA has been documented in solution-processed devices. In one such instance, a red-light-emitting device was fabricated with the following structure: ITO/PEI:Li2CO3/SPPO13:TCTA:Ir(MDQ)2(acac)/TCTA/MoO3/Al. ossila.com The device demonstrated promising efficiency metrics, as detailed in the table below.

Table 1: Performance of a Red-Light-Emitting OLED with an this compound:TCTA Mixed-Host System

ParameterValue
Maximum Current Efficiency12.0 cd/A
Maximum Power Efficiency7.9 lm W-1
Maximum External Quantum Efficiency (EQE)10.8%
Emitted ColorRed

These results underscore the potential of this compound in high-performance, solution-processable OLEDs. The successful translation of such a system to an inkjet printing process would depend on the development of a stable ink formulation that maintains or enhances these performance characteristics. The use of non-chlorinated binary solvent mixtures is often explored in the development of OLED inks to achieve stable formulations suitable for inkjet printing.

Patterning and Device Integration Considerations for this compound-based Inks

The ability to pattern the emissive layer is crucial for the fabrication of high-resolution displays. When considering the integration of this compound-based inks into a manufacturing workflow, several patterning techniques and device integration challenges must be addressed.

Patterning Techniques:

Inkjet Printing: As a direct-write technique, inkjet printing inherently allows for patterning of the EML. The resolution of the printed features is determined by factors such as the nozzle size, the droplet volume, and the interaction of the ink with the substrate. For high-resolution displays, precise control over these parameters is essential to create well-defined pixels.

Photolithography: This is a well-established patterning technique in the microelectronics industry that offers high resolution. platypustech.com For solution-processed organic materials, photolithography can be challenging due to the potential for solvents used in the process to damage the organic layers. platypustech.com However, advancements in photolithography, such as the use of orthogonal solvents and protective layers, are being explored to make it more compatible with OLED fabrication.

Device Integration Considerations:

Substrate and Interlayer Compatibility: The formulation of an this compound-based ink must be compatible with the underlying substrate and any adjacent layers, such as the hole transport layer (HTL). The solvent system should not dissolve or damage these layers during the printing process. Surface treatments of the substrate are often necessary to control the wetting and spreading of the ink, which is critical for achieving uniform film formation.

Film Morphology and Uniformity: The drying process of the inkjet-printed droplets significantly influences the morphology and uniformity of the resulting film. Non-uniform drying can lead to the "coffee-ring effect," where the solute is concentrated at the edges of the dried droplet. This can negatively impact device performance and lead to inconsistent pixel characteristics. Careful control of the substrate temperature and solvent evaporation rate is necessary to achieve smooth, uniform films.

Multi-layer Device Fabrication: Building a complete OLED device requires the sequential deposition of multiple layers. For a fully solution-processed device, this presents the challenge of depositing subsequent layers without disrupting the previously deposited ones. The use of cross-linkable materials or orthogonal solvent systems is a common strategy to overcome this challenge.

The successful integration of this compound-based inks into a manufacturing process will require a multidisciplinary approach that addresses ink formulation, printing process optimization, and patterning techniques to realize high-performance, cost-effective OLED displays and lighting applications.

Table of Compounds

AbbreviationFull Chemical Name
This compound2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene
TCTAtris(4-carbazoyl-9-ylphenyl)amine
Ir(MDQ)2(acac)Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III)
ITOIndium Tin Oxide
PEIPolyethylenimine
MoO3Molybdenum Trioxide
AlAluminum
Li2CO3Lithium Carbonate

Structure Function Correlations and Material Design Principles for Sppo13 Analogs

Systematic Modification of the Spirobifluorene Core Structure in SPPO13 Derivatives

The 9,9′-spirobifluorene (SBF) unit is a foundational building block in many high-performance organic semiconductors due to its unique three-dimensional and rigid structure. Modifications to this core are a primary strategy for tuning the properties of this compound analogs.

The defining feature of the SBF core is the central sp³-hybridized carbon atom, which links two perpendicular fluorene (B118485) units. This orthogonal arrangement imparts significant structural rigidity and has profound effects on the material's properties.

Thermal Stability: The rigidity of the SBF core contributes to exceptionally high thermal stability. Materials incorporating this unit exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td). For instance, this compound itself displays a Tg of 123 °C, which is advantageous for device longevity as it prevents morphological changes at elevated operating temperatures. diva-portal.org More complex derivatives, such as those with double spirobifluorene cores, can achieve even higher thermal stability, with Tg values observed at 156 °C. tandfonline.com This inherent stability is crucial for creating robust and long-lasting organic light-emitting diodes (OLEDs).

Electronic Properties: The spiro-linkage effectively breaks the π-conjugation across the two fluorene moieties. ossila.comrsc.org This electronic decoupling is instrumental in maintaining a high triplet energy level (ET), a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs) to prevent energy loss from the emissive dopant. ossila.com The triplet energy for a double spirobifluorene phosphine (B1218219) oxide compound (DSPPO1) was measured at 2.77 eV, suitable for hosting a wide range of phosphorescent emitters. tandfonline.com

Morphological Stability: The bulky, non-planar structure of the SBF core inhibits close molecular packing and crystallization. ossila.com This tendency to form stable amorphous films is a significant advantage in device fabrication, preventing the formation of grain boundaries that can act as charge traps and degrade device performance. diva-portal.orgossila.com

Compound NameStructure DescriptionGlass Transition Temp. (Tg)Triplet Energy (ET)Key Feature
This compound SBF core with two diphenylphosphine (B32561) oxide groups at 2,7-positions123 °C diva-portal.orgHighAmorphous nature due to molecular complexity diva-portal.org
DSPPO1 Double SBF core with diphenylphosphine oxide groups156 °C tandfonline.com2.77 eV tandfonline.comEnhanced thermal stability from larger rigid core tandfonline.com

While the spiro-center defines the core's rigidity, the attachment of substituents to the fluorene rings is a powerful tool for fine-tuning electronic characteristics. The position of these substituents is critical in determining their effect on π-conjugation.

In this compound, the diphenylphosphine oxide groups are located at the 2 and 7 positions of the SBF core. Substitution at these positions is known to effectively extend the π-conjugation length of the molecule. ossila.com This can be used to modulate the HOMO and LUMO energy levels. In contrast, attaching functional groups at the C4 position of the SBF core can lead to a disruption of conjugation, a strategy employed to maintain high triplet energies while modifying other properties, such as charge carrier mobility. nih.gov

By attaching electron-donating groups, such as carbazole (B46965), or different electron-withdrawing groups to the SBF core, designers can create a wide range of materials tailored for specific functions, such as hole-transporting, electron-transporting, or bipolar host materials. nih.govresearchgate.net

Tuning Phosphine Oxide Substituents for Targeted Properties of this compound

The diphenylphosphine oxide (DPPO) moieties in this compound are not merely passive substituents; they are critical functional groups that define the compound's electron-accepting and transporting capabilities.

The phosphine oxide group (P=O) is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. diva-portal.org This property has several important consequences for this compound and its analogs:

Electron Transport: The electron-deficient nature of the P=O group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. For DSPPO1, the LUMO was measured at -2.70 eV, a level suitable for efficient electron injection from common cathode materials in OLEDs. tandfonline.com This makes this compound an effective n-type material, facilitating electron transport to the emissive layer. diva-portal.org

Hole Blocking: The deep Highest Occupied Molecular Orbital (HOMO) energy level induced by the phosphine oxide group (e.g., -6.51 eV for DSPPO1) creates a large energy barrier for holes, effectively confining them within the emissive layer and promoting efficient electron-hole recombination. tandfonline.com

Further tuning is possible by altering the ligands attached to the phosphorus atom. Replacing the phenyl groups with other aryl or alkyl groups can modify the electron-withdrawing strength and steric profile of the substituent, allowing for precise control over the material's energy levels and charge transport characteristics.

The performance of an organic semiconductor in a solid-state device is heavily influenced by its molecular packing in thin films. Steric hindrance is a key design element used to control this packing.

Both the SBF core and the tetrahedral geometry of the phosphine oxide groups in this compound are bulky. diva-portal.org This combined steric hindrance prevents the planar π-systems of the molecules from stacking too closely, a phenomenon known as π-π stacking. By suppressing these strong intermolecular interactions, this compound derivatives maintain their amorphous morphology in the solid state, which is crucial for device stability and efficiency. ossila.com Engineering molecules with progressively larger steric hindrance is a recognized strategy to alter molecular packing, suppress intramolecular rotations, and reduce non-radiative recombination, ultimately leading to improved device performance. nih.gov

Rational Design for Achieving Balanced Bipolar Charge Transport Characteristics in this compound Derivatives

For maximum efficiency in OLEDs, particularly at high brightness, the host material should ideally transport both electrons and holes effectively, a property known as bipolar charge transport. nih.gov This ensures a wide recombination zone and reduces efficiency roll-off. This compound, with its electron-donating SBF core and electron-withdrawing phosphine oxide groups, has an inherent bipolar structure. diva-portal.org However, it is predominantly an n-type (electron-transporting) material.

The rational design of truly balanced bipolar hosts based on the this compound scaffold involves the strategic incorporation of a distinct and robust hole-transporting moiety into the molecular structure. A common strategy is to attach strong electron-donating units, such as carbazole, to the SBF core. nih.gov For example, a highly efficient bipolar host was created by substituting two carbazole units at the C2 and C7 positions of an SBF core, with a diphenylphosphine oxide group at the C4' position. researchgate.net This design creates a molecule with spatially separated domains for hole transport (carbazole units) and electron transport (phosphine oxide unit), facilitating balanced charge flux.

Future Research Directions and Emerging Applications of Sppo13 in Chemical Science

Exploration of SPPO13 in Novel Optoelectronic Device Architectures Beyond Current Implementations

Current applications of this compound primarily involve its use as an electron transport layer (ETL) or co-host in OLEDs and as a surface treatment in perovskite light-emitting diodes (Pero-LEDs) a2bchem.comossila.comnih.gov. Future research can explore its utility in novel optoelectronic device architectures. This includes investigating its potential in transistors, solar cells, and other light-harvesting or light-emitting platforms where its electron transport properties and structural characteristics could offer advantages. For instance, the spirobifluorene core provides a twisted, non-coplanar structure that can prevent close packing of molecules, potentially leading to amorphous films with desirable morphological stability calpaclab.com. This property could be beneficial in developing new device geometries or flexible electronic applications.

Furthermore, the incorporation of this compound in tandem or multi-junction device structures warrants investigation. Its electronic properties, including its HOMO (5.90 eV) and LUMO (2.60 eV) levels, suggest potential for interface engineering in complex device stacks aimed at improving charge balance and efficiency a2bchem.com. Research into optimizing layer thicknesses and interfaces when using this compound in these advanced architectures is a critical future direction.

Integration of this compound with Advanced Functional Materials (e.g., Quantum Dots, 2D Materials)

The integration of organic semiconductors like this compound with inorganic nanomaterials such as quantum dots (QDs) and two-dimensional (2D) materials presents exciting possibilities for creating hybrid optoelectronic devices with enhanced performance. Research has already shown the successful deposition of this compound as an ETL on perovskite quantum dots (PeQDs), demonstrating in situ interfacial passivation due to coordination between the P=O groups of this compound and exposed Pb atoms on the PeQD surface chemsrc.com. This passivation led to improved photoluminescence quantum yields and prolonged lifetimes in bilayer films compared to single-layer PeQDs chemsrc.com.

Future work can expand on this by exploring the integration of this compound with other types of QDs (e.g., colloidal QDs for single-photon sources) and various 2D materials (e.g., graphene, transition metal dichalcogenides). The unique electronic and optical properties of 2D materials could be synergistically combined with the charge transport capabilities of this compound. Research could focus on understanding the interfacial energy alignment, charge transfer dynamics, and potential for defect passivation at the interface between this compound and these advanced materials. This integration could lead to the development of high-performance hybrid photodetectors, transistors, or light-emitting devices.

Investigation of Long-Term Stability Mechanisms and Degradation Pathways in this compound-based Devices

The operational stability of organic and hybrid optoelectronic devices remains a significant challenge for their widespread commercialization. While this compound has been noted for contributing to improved stability in certain device configurations, a comprehensive understanding of its long-term stability mechanisms and degradation pathways is crucial for further performance enhancement.

Future research should delve into the intrinsic stability of the this compound molecule under various stress conditions, including thermal stress, photostability, and electrical stress. Investigating the chemical and morphological changes that occur in this compound layers within operating devices is essential. This includes identifying potential degradation products and understanding how they affect device performance over time. Studies on the influence of ambient conditions, such as moisture and oxygen, on this compound-based devices are also necessary. Research into passivation strategies, encapsulation techniques, and the role of interfacial layers in mitigating degradation in devices utilizing this compound will be vital for achieving commercially viable lifetimes.

Development of Sustainable and Environmentally Benign this compound-based Materials and Processing Techniques

As the demand for electronic devices grows, the environmental impact of their materials and manufacturing processes becomes increasingly important. Future research on this compound should focus on developing sustainable and environmentally benign approaches. This includes exploring greener synthetic routes for this compound that minimize the use of hazardous chemicals and reduce waste generation. While current processing often involves solution-based techniques, which can be more energy-efficient than vacuum deposition, further work is needed to develop processing methods that utilize less toxic solvents chemsrc.com.

Advanced Characterization Techniques for In-Situ Monitoring of this compound Performance in Operando Devices

To gain deeper insights into the behavior of this compound within functional devices, the application of advanced in-situ and operando characterization techniques is indispensable. These techniques allow for the real-time monitoring of material properties and device performance under actual operating conditions, providing crucial information about charge transport, excitonic processes, and degradation mechanisms that cannot be obtained from ex-situ measurements.

Q & A

Q. What are the key solubility challenges associated with SPPO13 in device fabrication, and how can they be methodologically addressed?

this compound's limited solubility (15 g/L in ethanol) complicates solution processing for thin-film devices. To address this, researchers blend it with p-type materials like PFNBr (30 g/L solubility) to improve viscosity and film uniformity. This methodological adjustment ensures homogeneous mixing and effective carrier transport in devices like light-emitting electrochemical cells (LECs) .

Q. How does this compound’s bipolar electrochemical doping capability influence experimental design in optoelectronic devices?

this compound’s dual n-type and p-type doping capacity enables in-situ p-n junction formation in LECs. Researchers use cyclic voltammetry (CV) to confirm doping reversibility (e.g., oxidation/reduction peaks in CV curves) and optimize doping ratios during material synthesis. This ensures stable charge injection and device efficiency .

Q. What role does this compound play in defect passivation for perovskite light-emitting diodes (Pero-LEDs)?

this compound’s dual phosphine oxide groups bind to undercoordinated Pb²⁺ ions on perovskite surfaces, reducing non-radiative recombination. Methodologically, researchers apply this compound via spin-coating or blending in precursor solutions, followed by annealing to enhance interfacial electron injection. This improves external quantum efficiency (EQE) from <15% to >22% .

Advanced Research Questions

Q. How can researchers resolve contradictions in photoluminescence (PL) spectra when using this compound-based mixed-host systems for Förster resonance energy transfer (FRET)?

In mixed-host systems (e.g., this compound:PFNBr), incomplete energy transfer may manifest as residual PL peaks (e.g., 455 nm alongside dominant 675 nm emission). Researchers employ time-resolved PL spectroscopy to quantify FRET efficiency and adjust host-guest mass ratios (e.g., 100:2.7) to minimize energy loss. Statistical analysis of PL quantum yield (PLQY) across multiple batches validates reproducibility .

Q. What experimental strategies optimize this compound’s LUMO alignment with perovskite layers to enhance charge injection in Pero-LEDs?

this compound’s LUMO (-2.1 eV) aligns closely with perovskite conduction bands (-3.9 eV for CsPbBr₃). Researchers use ultraviolet photoelectron spectroscopy (UPS) to verify energy-level matching and introduce interfacial layers (e.g., LiF) to reduce injection barriers. This methodological refinement increases brightness to ~190,000 cd/m² .

Q. How do researchers address performance variability in large-area this compound-based OLEDs?

Current efficiency drops in large-area devices (e.g., 6 × 11.5 cm²) due to uneven film thickness. Methodological solutions include inkjet printing with ternary host systems (e.g., TCTA:CzSi:this compound) to improve viscosity control. Researchers validate uniformity via atomic force microscopy (AFM) and cross-reference efficiency-brightness curves across active areas (4.45 mm² vs. 3x3.2 cm²) to identify scaling limitations .

Q. What statistical frameworks are recommended for analyzing contradictions in this compound’s electrochemical doping data across studies?

Discrepancies in CV-derived doping thresholds (e.g., oxidation potentials) require normalization to reference electrodes (e.g., Ag/AgCl) and electrolyte consistency (e.g., 0.1 M THABF₄ in acetonitrile). Researchers apply multivariate regression to isolate variables (e.g., scan rate, solvent purity) and report confidence intervals for doping reversibility metrics .

Methodological Guidelines

  • Data Validation : Use PLQY measurements with integrated spheres to account for reabsorption effects in this compound-based films .
  • Experimental Controls : Include neat this compound films in CV experiments to baseline doping behavior against host-guest systems .
  • Statistical Reporting : Adhere to ISO guidelines for significant figures (e.g., report EQE as 22.3%, not 22.33%) to reflect instrumental precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.